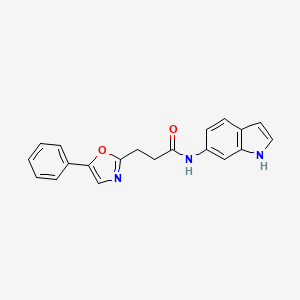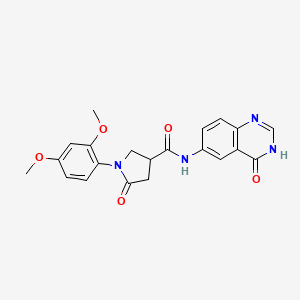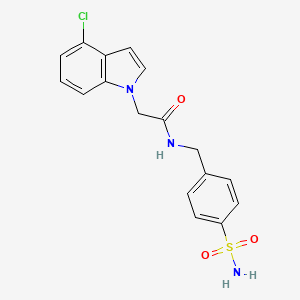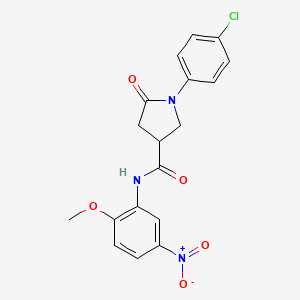![molecular formula C20H17N5O3S B14937593 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B14937593.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a complex organic compound that features a thiadiazole ring and a quinazolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aldehydes or ketones. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
科学研究应用
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
作用机制
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- **N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine, compound with perchloric acid
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for various chemical modifications. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C20H17N5O3S |
|---|---|
分子量 |
407.4 g/mol |
IUPAC 名称 |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C20H17N5O3S/c1-28-11-17-23-24-20(29-17)22-18(26)14-8-6-13(7-9-14)10-25-12-21-16-5-3-2-4-15(16)19(25)27/h2-9,12H,10-11H2,1H3,(H,22,24,26) |
InChI 键 |
VFCMXCKBROEDEA-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14937525.png)


![4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937544.png)
![N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14937549.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-methioninate](/img/structure/B14937559.png)



![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14937582.png)

